2-((S)-3-Dimethylamino-piperidin-1-yl)-ethanol
CAS No.:
Cat. No.: VC13460140
Molecular Formula: C9H20N2O
Molecular Weight: 172.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H20N2O |
|---|---|
| Molecular Weight | 172.27 g/mol |
| IUPAC Name | 2-[(3S)-3-(dimethylamino)piperidin-1-yl]ethanol |
| Standard InChI | InChI=1S/C9H20N2O/c1-10(2)9-4-3-5-11(8-9)6-7-12/h9,12H,3-8H2,1-2H3/t9-/m0/s1 |
| Standard InChI Key | ZJGSMRAQZANENX-VIFPVBQESA-N |
| Isomeric SMILES | CN(C)[C@H]1CCCN(C1)CCO |
| SMILES | CN(C)C1CCCN(C1)CCO |
| Canonical SMILES | CN(C)C1CCCN(C1)CCO |
Introduction
Structural and Chemical Properties
2-((S)-3-Dimethylamino-piperidin-1-yl)-ethanol (CAS: 1354018-83-9) is a chiral piperidine derivative characterized by a dimethylamino group at the (S)-configured C3 position and an ethanol moiety at the C1 position of the piperidine ring. Its molecular formula is C₉H₂₀N₂O, with a molecular weight of 172.27 g/mol . The compound exhibits a stereocenter at the C3 position, rendering it enantiomerically distinct from its (R)-configured counterpart.
Key Structural Features:
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IUPAC Name: 2-[(3S)-3-(Dimethylamino)piperidin-1-yl]ethanol
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SMILES: CN(C)[C@H]1CCCN(C1)CCO
Table 1: Physical and Chemical Properties
Synthesis and Characterization
Synthetic Routes
The compound is typically synthesized via stereoselective functionalization of piperidine precursors. A common approach involves:
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Chiral Resolution: Starting from racemic 3-dimethylaminopiperidine, enzymatic or chemical resolution isolates the (S)-enantiomer .
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Ethanol Moiety Introduction: Alkylation or substitution reactions introduce the ethanol group at the piperidine nitrogen .
Example Synthesis (Simplified):
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Step 1: (S)-3-Dimethylaminopiperidine is treated with ethylene oxide under basic conditions to form the ethanol derivative .
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Step 2: Purification via column chromatography yields the final product .
Spectroscopic Characterization
Table 2: Spectral Data
| Technique | Key Signals | Source |
|---|---|---|
| ¹H NMR | δ 2.21 (s, 6H, N(CH₃)₂), 3.60 (m, 2H, CH₂OH) | |
| ¹³C NMR | δ 45.2 (N(CH₃)₂), 58.9 (C3), 62.1 (CH₂OH) | |
| IR | 3350 cm⁻¹ (O-H stretch), 2770 cm⁻¹ (N-CH₃) | |
| MS (ESI) | m/z 173.2 [M+H]⁺ |
Applications in Medicinal Chemistry
Role as a Pharmacophore
The compound serves as a key intermediate in drug discovery, particularly for targeting neurotransmitter receptors (e.g., serotonin, dopamine) due to its structural resemblance to bioactive piperidines .
Table 3: Biological Relevance
Case Study: Antimalarial Activity
Inspired by quinolizidine alkaloids like (+)-vertine, derivatives of 2-((S)-3-dimethylamino-piperidin-1-yl)-ethanol were evaluated for antiplasmodial activity against Plasmodium falciparum. Preliminary assays showed moderate IC₅₀ values (~10 µM), highlighting its potential as a scaffold for antimalarial agents .
| Parameter | Details | Source |
|---|---|---|
| Hazard Statements | H315, H319, H335 (Skin/eye irritation) | |
| Precautionary Measures | Use PPE (gloves, goggles) in handling | |
| Storage | 2–8°C under inert atmosphere |
Comparative Analysis with Analogues
Table 5: Comparison with (R)-Enantiomer
| Property | (S)-Enantiomer | (R)-Enantiomer |
|---|---|---|
| Biological Activity | Higher receptor binding affinity | Reduced activity in assays |
| Synthetic Accessibility | Requires chiral resolution | Easier via racemic synthesis |
| Cost (Commercial) | $1,499/g (97% purity) | $1,200/g (95% purity) |
Future Directions
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Optimization of Synthetic Routes: Catalytic asymmetric synthesis to improve enantiomeric excess .
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Structure-Activity Relationship (SAR): Systematic modification of the ethanol and dimethylamino groups to enhance potency .
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Toxicological Profiling: In vivo studies to assess pharmacokinetics and safety .
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